molecular formula C16H14FN3S B12866699 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B12866699
M. Wt: 299.4 g/mol
InChI Key: ZAWNJNXLSZLLKZ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a dihydropyrazole core with a 4-fluorophenyl group at position 5, a phenyl group at position 3, and a carbothioamide (-C(=S)NH₂) moiety at position 1. Its structure has been confirmed via crystallographic studies (e.g., ), which highlight the planar geometry of the pyrazoline ring and intermolecular hydrogen bonding involving the carbothioamide group .

This compound exhibits diverse bioactivities:

  • Monoamine oxidase (MAO) inhibition: Derivatives with similar scaffolds, such as 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, show potent selectivity for MAO-A (IC₅₀ = 1.0 × 10⁻³ µM), attributed to hydrophobic interactions and π-π stacking in docking studies .
  • Anticancer activity: Pyrazoline carbothioamides with substituted aryl groups demonstrate cytotoxicity against HepG-2, HeLa, and A549 cancer cell lines (IC₅₀ values as low as 6.78 µM) .

Properties

Molecular Formula

C16H14FN3S

Molecular Weight

299.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C16H14FN3S/c17-13-8-6-12(7-9-13)15-10-14(19-20(15)16(18)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,18,21)

InChI Key

ZAWNJNXLSZLLKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=S)N)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reaction of Chalcones with Thiosemicarbazide

This method utilizes chalcones as precursors for synthesizing pyrazole derivatives:

  • Procedure :

    • A chalcone derivative, such as E-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is suspended in ethanol.
    • Thiosemicarbazide is added to the suspension.
    • Sodium hydroxide is used as a base to catalyze the reaction.
    • The mixture is refluxed for approximately 12 hours.
    • After cooling, the solid product is filtered, washed with ethanol, and dried.
    • Recrystallization is performed using dimethylformamide (DMF) to purify the compound.
  • Reaction Conditions :

    • Solvent: Ethanol
    • Catalyst: Sodium hydroxide
    • Temperature: Reflux (~78°C)

Direct Condensation Method

Another approach involves direct condensation between pyrazole precursors and thiosemicarbazide:

  • Procedure :

    • A suitable pyrazole precursor (e.g., substituted pyrazoline) reacts with thiosemicarbazide in an anhydrous solvent like ethanol.
    • The reaction mixture is heated under reflux for several hours (typically 4–6 hours).
    • Upon completion, the solid product is isolated by filtration and dried.
    • Recrystallization from DMF yields pure crystals.
  • Reaction Conditions :

    • Solvent: Anhydrous ethanol
    • Temperature: Reflux (~78°C)
    • Duration: ~4–6 hours

Synthesis Using Hydrazonoyl Halides

This method employs hydrazonoyl halides to produce related pyrazole carbothioamides:

  • Procedure :

    • Hydrazonoyl halides are reacted with thiosemicarbazide in the presence of triethylamine as a base.
    • The reaction occurs in refluxing chloroform for several hours.
    • The resulting compound is purified by recrystallization.
  • Reaction Conditions :

    • Solvent: Chloroform
    • Catalyst/Base: Triethylamine
    • Temperature: Reflux (~61°C)

Data Table: Key Reaction Parameters

Methodology Solvent Catalyst/Base Temperature Duration Purification
Chalcone-Thiosemicarbazide Ethanol Sodium hydroxide Reflux (~78°C) ~12 hours DMF recrystallization
Direct Condensation Anhydrous ethanol None Reflux (~78°C) ~4–6 hours DMF recrystallization
Hydrazonoyl Halides Reaction Chloroform Triethylamine Reflux (~61°C) Several hours Recrystallization

Notes on Spectroscopic Characterization

After synthesis, spectroscopic techniques such as UV, IR, $$ ^1 \text{H} $$ NMR, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound. These methods ensure that the synthesized product matches the desired molecular formula $$ \text{C}{16}\text{H}{14}\text{FN}_3\text{S} $$.

Chemical Reactions Analysis

5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a reaction involving 4,4'-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution. The resulting product has been characterized using techniques such as single crystal X-ray diffraction, IR spectroscopy, NMR, and mass spectrometry. The structural formula is C16H13F2N3SC_{16}H_{13}F_2N_3S with a molecular weight of approximately 317.9 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • MCF-7 Cells : The compound has shown promising results against MCF-7 breast cancer cells, with an IC50 value indicating effective growth inhibition .
  • Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research has demonstrated that derivatives can suppress cyclooxygenase (COX) activity, which plays a crucial role in inflammation:

  • COX Inhibition : Compounds similar to this compound have shown potent inhibitory effects on COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Antitumor Activity Assessment

A study conducted on a library of pyrazolo derivatives assessed their anticancer activities using the MTT assay on MDA-MB-231 cells (a model for triple-negative breast cancer). Among the synthesized compounds, those with the pyrazole scaffold were particularly effective in reducing cell viability at varying concentrations over a 72-hour period. The findings suggest that structural modifications can enhance efficacy against specific cancer types .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives through in vivo models. The study utilized carrageenan-induced paw edema in rats to evaluate the efficacy of these compounds. Results indicated significant reductions in edema comparable to standard treatments, reinforcing the therapeutic potential of pyrazolo derivatives in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂): Increase electrophilicity and nonlinear optical (NLO) properties but may reduce metabolic stability .
  • Halogen substitutions (F, Cl, Br) : Fluorine improves metabolic resistance and hydrogen bonding; chlorine and bromine enhance lipophilicity and membrane permeability .
  • Methoxy groups (-OCH₃) : Enhance MAO-A selectivity via hydrophobic interactions .

Carbothioamide vs. Carboxamide Derivatives

Replacing the carbothioamide (-C(=S)NH₂) group with carboxamide (-C(=O)NH₂) alters hydrogen-bonding capacity and bioactivity:

Table 2: Carbothioamide vs. Carboxamide Analogs
Compound Functional Group Key Properties Reference
5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide -C(=S)NH₂ Stronger hydrogen bonding (S···H interactions), higher cytotoxicity
5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide -C(=O)NH₂ Weaker hydrogen bonding, reduced anticancer activity

Crystallographic and Electronic Properties

Crystal packing and electronic profiles vary with substituents:

  • Fluorophenyl derivatives : Exhibit planar pyrazoline rings with C-H···F and N-H···S interactions stabilizing the crystal lattice .
  • Nitrophenyl derivatives: Show distorted geometries due to steric and electronic effects from the -NO₂ group .
  • Methoxy-substituted analogs : Display π-π stacking between aryl rings, critical for MAO-A binding .
Table 3: Selected Crystallographic Data
Compound Dihedral Angle (Pyrazoline Ring) Key Interactions Reference
This compound 8.5° N-H···S, C-H···F
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 12.3° Br···π, N-H···S
3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 5.2° F···H-C, S···H-N

Biological Activity

5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Property Value
Molecular FormulaC17H16FN3S
Molecular Weight313.39 g/mol
IUPAC NameThis compound
InChI KeyRSKBCIXXDMRWOF-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine and carbon disulfide under acidic conditions. This multi-step process often employs techniques such as refluxing and solvent extraction to purify the final product .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to target proteins. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions with biomolecules, facilitating enzyme inhibition or receptor modulation .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating effective antimicrobial potential .

Anticancer Properties

Several studies have investigated the anticancer properties of pyrazole derivatives. For example, in vitro studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it was found to inhibit pro-inflammatory cytokines and reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated strong antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .
  • Cytotoxicity Against Cancer Cells : In a comparative study involving various pyrazole derivatives, the compound exhibited significant cytotoxicity against lung cancer cells (A549) with an IC50 value lower than standard chemotherapeutics like 5-fluorouracil .

Q & A

Q. What are the standard synthetic protocols for 5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide?

The compound is synthesized via cyclocondensation of chalcone derivatives with thiosemicarbazide under reflux in ethanol, followed by recrystallization from dimethylformamide (DMF). Key steps include:

  • Heating equimolar amounts of 4-fluorophenyl and phenyl-substituted chalcones with thiosemicarbazide in anhydrous ethanol.
  • Purification via slow evaporation of DMF solutions to yield crystals suitable for X-ray diffraction .
  • Yield optimization (~61%) through controlled reflux duration (~4 hours) and solvent choice .

Q. What experimental techniques are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Critical parameters include:

  • Space group : Monoclinic P21/cP2_1/c .
  • Unit cell dimensions : a=14.4154A˚,b=11.3197A˚,c=9.5575A˚,β=103.991a = 14.4154 \, \text{Å}, b = 11.3197 \, \text{Å}, c = 9.5575 \, \text{Å}, \beta = 103.991^\circ .
  • Refinement using SHELXL97, achieving RR-factor = 0.047 . Hydrogen bonding and torsion angles are analyzed via ORTEP-3 and DIAMOND software .

Advanced Research Questions

Q. How do substituents influence the conformational dynamics of the pyrazole ring and supramolecular assembly?

Substituents like the 4-fluorophenyl group induce distinct conformational and intermolecular effects:

  • Pyrazole ring conformation : Adopts an envelope conformation with the methine (C7) atom as the flap. Dihedral angles between the pyrazole ring and substituents:
  • 13.51° (tolyl ring) vs. 80.21° (4-fluorophenyl ring), indicating steric and electronic effects .

    • Supramolecular assembly : Stabilized via N–H⋯S (2.18 Å), N–H⋯F (2.64 Å), and C–H⋯F (2.55 Å) interactions, forming double-layered architectures in the bcbc-plane .
    Interaction Type Distance (Å) Angle (°) Role in Packing
    N–H⋯S2.18156Chain formation
    N–H⋯F2.64145Layer stabilization
    C–H⋯F2.55128Interdigitation

Q. How can computational methods resolve contradictions between biological activity and structural data?

  • Molecular docking : Aligns crystal structure data (e.g., dihedral angles, hydrogen bonds) with target protein binding sites (e.g., enzymes, receptors) to predict bioactivity .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., Fukui indices, electrostatic potential maps) to explain reactivity discrepancies .
  • Structure-Activity Relationship (SAR) : Correlates substituent orientation (e.g., perpendicular 4-fluorophenyl group) with inhibitory potency against biological targets .

Q. What strategies improve the accuracy of hydrogen bonding analysis in crystallographic studies?

  • High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., dnormd_{\text{norm}}) to distinguish weak interactions (C–H⋯F vs. N–H⋯S) .
  • Torsion angle refinement : Constrain N–N–C–S torsion angles (e.g., 1.2° in this compound) to model thioamide coplanarity accurately .

Methodological Guidance

Q. How to design experiments to analyze substituent effects on pyrazole-based compounds?

  • Systematic substitution : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or electron-donating (e.g., –OCH₃) groups at the 4-fluorophenyl position .
  • Comparative crystallography : Resolve structures of analogs to identify trends in dihedral angles and packing motifs .
  • Thermogravimetric analysis (TGA) : Assess thermal stability changes caused by substituent-driven hydrogen bonding variations .

Q. What are best practices for validating crystallographic data in the presence of disorder?

  • Multi-solvent recrystallization : Test solvents (e.g., DMF, acetonitrile) to obtain disorder-free crystals .
  • Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned datasets .
  • Validation tools : Employ checkCIF/PLATON to flag outliers in bond lengths/angles .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental dihedral angles?

  • Conformational sampling : Perform molecular dynamics (MD) simulations to explore energetically accessible conformers .
  • Crystal packing effects : Compare gas-phase DFT geometries with crystallographic data to quantify lattice energy contributions .

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